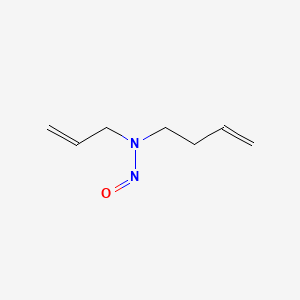

N-Allyl-N-nitroso-3-butenylamine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

N-Allyl-N-nitroso-3-butenylamine (ANBA) is a member of the nitrosamine family, which is known for its carcinogenic properties. The primary targets of ANBA are cellular macromolecules . The initiation of the carcinogenic process by this group of carcinogens is linked to the metabolic competence of the target tissues or cells to convert these carcinogens into mutagenic metabolites and to the binding of these metabolites to cellular DNA .

Mode of Action

The N-nitrosamines, including ANBA, are stable at physiological pH and are metabolized by microsomal mixed function oxidases . This metabolism leads to the formation of a reactive intermediate capable of reacting with cellular macromolecules . This interaction results in changes at the molecular level, leading to the formation of DNA adducts .

Biochemical Pathways

The biochemical pathways affected by ANBA involve the metabolism of the compound by microsomal mixed function oxidases . The metabolites produced can bind to cellular DNA, leading to the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and carcinogenesis .

Result of Action

The primary result of ANBA’s action is the formation of DNA adducts, which can lead to mutations and potentially carcinogenesis . This is due to the ability of the metabolites of ANBA to bind to cellular DNA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-nitroso-3-butenylamine typically involves the nitrosation of N-allyl-3-butenylamine. This reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is usually performed at low temperatures to prevent the decomposition of the nitrosamine product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure the safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-Allyl-N-nitroso-3-butenylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce primary amines .

Applications De Recherche Scientifique

N-Allyl-N-nitroso-3-butenylamine has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its therapeutic potential and toxicological effects.

Industry: It finds applications in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Nitrosodimethylamine: Known for its carcinogenic properties and used in similar research contexts.

N-Nitrosodiethylamine: Another nitrosamine with comparable biological activities.

N-Nitrosomorpholine: Studied for its effects on DNA and potential carcinogenicity.

Uniqueness

N-Allyl-N-nitroso-3-butenylamine stands out due to its specific molecular structure, which imparts unique reactivity and biological properties. Its allyl and butenyl groups provide distinct sites for chemical modifications and interactions, making it a valuable compound for targeted research applications.

Activité Biologique

N-Allyl-N-nitroso-3-butenylamine (ANBA) is a member of the nitrosamine family, compounds known for their significant biological activities, particularly in relation to carcinogenicity. This article explores the biological activity of ANBA, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

Overview of this compound

ANBA is synthesized through the nitrosation of N-allyl-3-butenylamine, typically using sodium nitrite in an acidic environment. This compound is stable at physiological pH and is metabolized by microsomal mixed function oxidases, leading to the formation of DNA adducts that can result in mutations and potentially carcinogenesis .

Target of Action

ANBA primarily targets cellular macromolecules, notably DNA. The formation of DNA adducts is a critical step in its mechanism, which can initiate mutagenic processes .

Mode of Action

The nitrosamines, including ANBA, undergo metabolic activation that results in electrophilic species capable of forming covalent bonds with nucleophilic sites on DNA. This process can lead to mutations that contribute to cancer development .

Biochemical Pathways

The metabolism of ANBA involves several key biochemical pathways:

- Microsomal Mixed Function Oxidases : These enzymes facilitate the conversion of ANBA into reactive intermediates that interact with DNA.

- Formation of Reactive Oxygen Species (ROS) : The metabolic processes may also lead to increased levels of ROS, which can further damage cellular components .

Case Studies and Experimental Data

- Mutagenicity Studies : Research has shown that ANBA exhibits mutagenic properties in various bacterial strains. For instance, studies using Salmonella typhimurium demonstrated that related nitrosamines could induce mutations through DNA alkylation .

- Carcinogenic Potential : ANBA has been linked to carcinogenic effects similar to other nitrosamines. Its ability to form DNA adducts is a common mechanism shared among known carcinogens .

- Comparative Analysis with Other Nitrosamines : In comparison with compounds like N-Nitrosodimethylamine and N-Nitrosodiethylamine, ANBA's unique structure provides it with distinct reactivity patterns that may enhance its biological activity .

Data Table: Biological Activity Comparison

| Compound | Mutagenicity | Carcinogenicity | Mechanism of Action |

|---|---|---|---|

| This compound | Positive | Positive | DNA adduct formation |

| N-Nitrosodimethylamine | Positive | Positive | DNA methylation |

| N-Nitrosodiethylamine | Positive | Positive | DNA methylation |

Propriétés

IUPAC Name |

N-but-3-enyl-N-prop-2-enylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-5-7-9(8-10)6-4-2/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOHAYUKUQXZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CC=C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203206 | |

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54746-50-8 | |

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054746508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.